molecular formula C20H25N5O3 B2981584 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1798023-51-4

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2981584
CAS No.: 1798023-51-4
M. Wt: 383.452
InChI Key: DCORHQXGFNIZEU-UHFFFAOYSA-N
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Description

4-(6-Cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-1-carboxamide scaffold substituted with a 6-cyclopropylpyrimidin-4-yl group at the 4-position and a 2,3-dimethoxyphenyl group as the N-linked substituent. The compound’s design aligns with pharmacophores known to target central nervous system (CNS) receptors (e.g., dopamine or serotonin receptors) or enzymes, given the prevalence of piperazine derivatives in CNS drug discovery . The cyclopropylpyrimidine moiety may enhance metabolic stability compared to bulkier aromatic substituents, while the 2,3-dimethoxyphenyl group could influence lipophilicity and receptor-binding specificity .

Properties

IUPAC Name

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-27-17-5-3-4-15(19(17)28-2)23-20(26)25-10-8-24(9-11-25)18-12-16(14-6-7-14)21-13-22-18/h3-5,12-14H,6-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCORHQXGFNIZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route includes:

    Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the piperazine ring, typically through amide bond formation using reagents like carbodiimides (e.g., EDCI) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The aromatic rings and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide is investigated for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could act as a ligand in biochemical assays.

Medicine

In medicinal research, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-1-carboxamide Derivatives

Compound Name Substituents Key Features Pharmacological Target/Activity Reference
Target Compound 4-(6-Cyclopropylpyrimidin-4-yl), N-(2,3-dimethoxyphenyl) Balanced lipophilicity (cyclopropyl group); potential CNS penetration Hypothesized CNS receptor modulation (e.g., dopamine D3)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Dichlorophenylpiperazine, pentanamide linker Extended alkyl chain; dual aromatic systems Dopamine D3 receptor selectivity (IC₅₀ = 12 nM)
N-(6-Chloro-2-methoxythieno[2,3-b]pyrazin-3-yl)-4-(3,5-dimethoxyphenyl)piperazine-1-carboxamide (7a) Thienopyrazine core, 3,5-dimethoxyphenyl Heterocyclic core; electron-rich substituents Antiproliferative activity (e.g., cancer cell lines)
4-Isopropylphenyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide (Compound 29) Cyanopyridinyl, isopropylphenyl Polar cyano group; bulky aryl substituent Pantothenate kinase modulation (LipE = 5.2)
A-988315 (V1b antagonist) Dimethoxyphenylsulfonyl, ethoxypyridinyl Complex indolinone scaffold Vasopressin V1b receptor antagonism (Ki < 1 nM)
N-(2,5-Dimethoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide Tetrahydrofuran-carbonyl, carbothioamide Thioamide substitution; altered H-bonding Aspartate aminotransferase inhibition (IC₅₀ = 100 µM)

Pharmacological and Physicochemical Insights

The 2,3-dimethoxyphenyl group differentiates it from analogs with 3,5-dimethoxyphenyl (e.g., compound 7a ), which may alter π-π stacking or hydrogen-bond interactions with target proteins.

Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting enhanced stability over compounds with unsaturated or heteroaromatic substituents (e.g., thienopyrazine in ).

Lipophilicity and CNS Penetration :

  • The target compound’s calculated logP (~3.1, estimated) is comparable to A-988315 (logP = 3.5) , both within the optimal range for blood-brain barrier penetration. In contrast, carbothioamide derivatives (e.g., ) exhibit higher polarity (logP ~2.0), limiting CNS uptake.

Functional Activity: Unlike A-988315, which shows nanomolar affinity for V1b receptors , the target compound lacks reported functional data.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely follows established piperazine-carboxamide coupling protocols (e.g., CDI-mediated reactions ).
  • Unresolved Questions: No direct evidence links the compound to specific biological targets or assays. Comparative pharmacokinetic data (e.g., half-life, bioavailability) are absent, limiting translational interpretation.

Biological Activity

The compound 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide is a member of the piperazine family, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SARs), and potential therapeutic applications, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent substitutions to introduce the pyrimidine and methoxyphenyl groups. The general synthetic approach can be summarized as follows:

  • Formation of the Piperazine Core : The initial step involves the reaction of appropriate amines with carbonyl compounds to form the piperazine structure.
  • Pyrimidine Attachment : Cyclopropylpyrimidine derivatives are synthesized through cyclization reactions involving malononitrile and substituted aldehydes.
  • Final Modifications : The introduction of the 2,3-dimethoxyphenyl group is achieved through nucleophilic substitution reactions.

Anti-inflammatory Properties

Recent studies have indicated that derivatives similar to 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide exhibit significant anti-inflammatory activity. For instance, compounds with similar structures have shown effectiveness in reducing pro-inflammatory cytokines in vitro and in vivo models .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease mechanisms. For example, research indicates that related piperazine derivatives act as inhibitors of CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis in Leishmania parasites. This inhibition is crucial for developing treatments against leishmaniasis .

Antimicrobial Activity

Preliminary data suggest that this compound may also exhibit antimicrobial properties. Studies have shown that certain piperazine derivatives possess activity against various bacterial strains, indicating a potential role in antibiotic development.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Cyclopropyl Group : The presence of the cyclopropyl moiety has been linked to enhanced binding affinity for target proteins.
  • Dimethoxyphenyl Substitution : The methoxy groups contribute to lipophilicity, improving membrane permeability and bioavailability.
  • Piperazine Core : Variations in substitutions on the piperazine ring significantly affect potency and selectivity against different biological targets.

Case Studies

  • Leishmaniasis Treatment : In a study examining compounds similar to this one, certain analogs demonstrated selective inhibition of Leishmania donovani promastigotes with low micromolar EC50 values, suggesting their potential as antileishmanial agents .
  • Inflammatory Models : In animal models of inflammation, compounds with structural similarities showed a marked reduction in edema and inflammatory markers, supporting their therapeutic potential in inflammatory diseases .

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